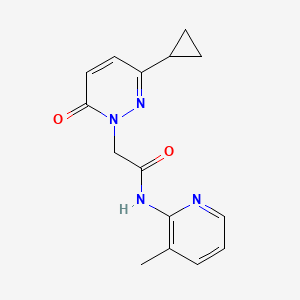
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide is a synthetic organic molecule with a complex structure that has attracted attention in medicinal chemistry. This compound features a pyridazinone core, a cyclopropyl group, and a methylpyridine moiety, contributing to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The molecular formula for this compound is C19H19N5O2, with a molecular weight of approximately 349.394 g/mol. The structural complexity allows for interactions with various biological targets, including enzymes and receptors.
Enzyme Inhibition
The primary biological activity of this compound is linked to its ability to inhibit specific enzymes by binding to their active sites. The presence of the pyridazinone core enhances this binding affinity, potentially modulating biochemical pathways relevant to therapeutic applications. This mechanism is similar to other compounds in its class, which have shown promising results in inhibiting key metabolic enzymes involved in disease processes.
Interaction with Receptors
Additionally, the compound may interact with specific receptors, influencing cellular signaling pathways. Such interactions can lead to alterations in cellular functions, impacting processes such as proliferation, apoptosis, and inflammation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridazinone compounds exhibit significant antimicrobial activity. For example, related compounds have shown strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | MRSA, E. coli | |
| 3-acetyl-1,3,4-oxadiazole derivatives | Staphylococcus spp. |
Cytotoxicity Studies
Cytotoxicity studies are essential for evaluating the safety profile of the compound. Preliminary results indicate that certain derivatives do not exhibit significant cytotoxic effects on normal cell lines (e.g., L929 cells), suggesting a favorable safety profile for further development.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various derivatives of pyridazinone compounds, it was found that those containing the cyclopropyl group exhibited enhanced antimicrobial properties compared to their non-cyclopropyl counterparts. This suggests that structural modifications can significantly influence biological activity.
Case Study 2: Enzyme Inhibition Assays
Further assays demonstrated that the compound effectively inhibited specific enzymes implicated in cancer metabolism. These findings support the hypothesis that structural features contribute to the compound's ability to modulate enzyme activity.
属性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-3-2-8-16-15(10)17-13(20)9-19-14(21)7-6-12(18-19)11-4-5-11/h2-3,6-8,11H,4-5,9H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADFVGYGRFHMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














